molecular formula C13H22BrNO3 B6230062 tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 1229357-99-6

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B6230062
CAS No.: 1229357-99-6
M. Wt: 320.2
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Description

tert-Butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.22 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various piperidine derivatives .

Biology and Medicine: The compound is studied for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting the central nervous system. Its piperidine core is a common motif in many bioactive molecules .

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in drug design to create molecules that can interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

  • tert-Butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl bromoacetate

Uniqueness: tert-Butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromine atom at the 3-position of the oxopropyl group allows for selective nucleophilic substitution reactions .

Properties

CAS No.

1229357-99-6

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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